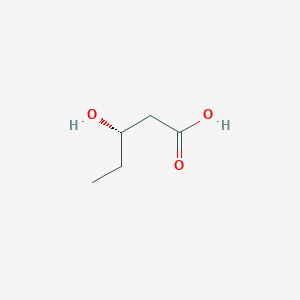

(3S)-3-hydroxypentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKYPYSUBKSCAT-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79516-59-9 | |

| Record name | 3-Hydroxypentanoic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYPENTANOIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN90Z7RSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Direct Chiral Separation Chiral Hplc This is the Most Common and Convenient Approach, Utilizing a Chiral Stationary Phase Csp .chiralpedia.comthe Sample is Injected Directly Onto the Hplc Column, Which is Packed with a Chiral Selector. the Two Enantiomers Form Transient Diastereomeric Complexes with the Csp That Have Different Interaction Energies, Leading to Different Retention Times and Thus Separation.chiralpedia.com

Polysaccharide-based CSPs: Columns with chiral selectors such as amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD) are widely used and have proven effective for separating a broad range of chiral compounds, including hydroxy acids. nih.govresearchgate.net The separation mechanism involves interactions such as hydrogen bonding, dipole-dipole, and steric effects within the chiral grooves of the polysaccharide polymer.

Indirect Chiral Separationthis Method Involves Derivatizing the Enantiomeric Mixture with an Enantiomerically Pure Chiral Derivatizing Agent Cda to Form a Pair of Diastereomers.chiralpedia.comthese Diastereomers Have Different Physical Properties and Can Be Separated on a Standard, Non Chiral Achiral Chromatography Column E.g., a C18 Hplc Column or a Standard Gc Column .chiralpedia.commdpi.com

For hydroxy acids, a common approach involves esterification of the carboxylic acid or hydroxyl group with a chiral alcohol or acid. For example, reacting the acid with a chiral amine or using a reagent like (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (a derivative of Marfey's reagent) can create diastereomers suitable for LC-MS analysis. nih.govnih.gov The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original sample.

Both direct and indirect methods, when properly validated, can provide accurate determination of the enantiomeric purity of (3S)-3-hydroxypentanoic acid.

Biosynthesis and Natural Occurrence

Acyl-CoA Condensation and Stereospecific Reduction

A key route to chiral 3-hydroxyacids involves the condensation of two acyl-CoA molecules, followed by a stereospecific reduction of the resulting β-ketoacyl-CoA. ebi.ac.uk This process is analogous to steps in the β-oxidation reversal (rBOX) pathway. mit.edu The initial condensation can be catalyzed by enzymes like β-ketothiolases, which join two acyl-CoA units. mit.edu

The stereochemistry of the final product is determined by the reductase enzyme that acts on the β-keto intermediate. ebi.ac.uk For the synthesis of (3S)-3-hydroxyvalerate ((S)-3HV), a reductase with (S)-specificity is required. ebi.ac.uk Research has demonstrated the production of (S)-3HV in metabolically engineered E. coli by utilizing reductases that confer the S-chirality. ebi.ac.uk For instance, the condensation of propionyl-CoA and acetyl-CoA would form 3-ketopentanoyl-CoA, which is then reduced to (3S)-3-hydroxypentanoyl-CoA. Subsequent hydrolysis releases the free acid.

Polyketide Synthase (PKS) Pathway Intermediates

(3S)-3-hydroxypentanoic acid and its derivatives are important intermediates in the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities. annualreviews.org Polyketide synthases (PKSs) are large, modular enzymes that build complex carbon chains through successive decarboxylative condensations of small carboxylic acid units. annualreviews.org

Within a PKS module, a ketoreductase (KR) domain is responsible for the reduction of a β-ketoacyl-ACP (acyl carrier protein) intermediate. nih.gov The stereochemical outcome of this reduction is dictated by the specific KR domain. annualreviews.orgnih.gov Type A KR domains produce a (3S)-hydroxyl group, which is consistent with the stereochemistry found in (3S)-3-hydroxy-acyl-CoA intermediates of fatty acid degradation. utexas.edu For example, in the biosynthesis of the macrolide antibiotic erythromycin, the DEBS KR2, KR5, and KR6 domains all produce a syn-(2R,3S)-2-methyl-3-hydroxypentanoate intermediate, which features the (3S)-hydroxyl configuration. nih.gov This demonstrates the crucial role of specific KR domains in establishing the S-stereochemistry at the C3 position during polyketide chain elongation. nih.gov

Chemical Synthesis Strategies

Asymmetric and Stereoselective Synthetic Routes

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like (3S)-3-hydroxypentanoic acid, avoiding the need for resolving racemic mixtures. These methods can be broadly categorized into those using chiral auxiliaries, biocatalysts, or chiral starting materials.

Enantioselective aldol (B89426) reactions are a powerful tool for carbon-carbon bond formation with simultaneous control of stereochemistry. The Evans aldol reaction, which employs chiral oxazolidinone auxiliaries, is a well-established method for synthesizing β-hydroxy carbonyl compounds with high diastereoselectivity.

One prominent strategy involves the aldol addition of an N-acetyloxazolidinone to an aldehyde. For instance, the synthesis of a related compound, (3S)-hydroxy-5-phenylpentanoic acid, was achieved through a titanium tetrachloride (TiCl₄)-promoted Evans aldol reaction. mdpi.comsemanticscholar.org In this approach, an (R)-acetyloxazolidinone reacts with 3-phenylpropanal (B7769412) to produce two diastereomers. mdpi.comsemanticscholar.org These diastereomers can be separated by silica (B1680970) gel column chromatography. mdpi.com The desired diastereomer is then treated to remove the chiral auxiliary, yielding the optically pure (3S)-hydroxy acid. mdpi.com The removal of the Evans auxiliary is typically accomplished using reagents like lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). mdpi.com

Similarly, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been accomplished using Evans chemistry. nih.gov This involved an aldol reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chloroacetyloxazolidinone, which resulted in a moderate diastereomeric excess. nih.gov However, the diastereomers were readily separable by silica gel chromatography. nih.gov

Table 1: Key Features of Enantioselective Aldol Reactions

| Feature | Description | Reference |

|---|---|---|

| Method | Evans Asymmetric Aldol Reaction | mdpi.comnih.gov |

| Chiral Auxiliary | (R)-4-isopropyl-2-oxazolidinone | semanticscholar.org |

| Key Reagents | TiCl₄, i-Pr₂NEt | mdpi.com |

| Key Step | Diastereoselective aldol addition | mdpi.com |

| Separation | Silica gel column chromatography of diastereomers | mdpi.comnih.gov |

| Auxiliary Removal | LiOH / H₂O₂ | mdpi.com |

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, either in whole-cell systems like baker's yeast or as isolated proteins, can catalyze stereoselective reductions of prochiral ketones to produce chiral alcohols.

The production of β-hydroxy acids can be achieved through the biocatalytic reduction of the corresponding β-keto acids or their esters. Baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the asymmetric reduction of carbonyl compounds. eurekalert.org For example, it can be used for the stereoselective preparation of β-hydroxy esters. eurekalert.org While direct synthesis of this compound using this method is not extensively detailed in the provided context, the principle can be applied to the reduction of 3-oxopentanoic acid or its esters.

Metabolic engineering of yeast has also been explored for the production of other valuable β-hydroxy acids, such as 3-hydroxypropionic acid (3-HP). frontiersin.orgnih.gov These approaches involve constructing synthetic pathways in yeast to convert simple carbon sources like glucose into the desired product. frontiersin.orgnih.gov This highlights the potential of engineered microorganisms as "cell factories" for producing specific chiral molecules. Another biocatalytic route involves the hydrolysis of 3-hydroxyalkanenitriles. For example, 3-hydroxyvaleronitrile can be hydrolyzed to 3-hydroxyvaleric acid in high yields using whole-cell catalysts like Comamonas testosteroni. researchgate.net

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. This strategy leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.

Hydroxy acids such as lactic acid, malic acid, and tartaric acid are common chiral pool starting materials. researchgate.net A synthetic strategy for this compound could potentially start from a related, readily available chiral building block. The synthesis would involve a series of chemical transformations that extend the carbon chain and modify functional groups while preserving or inverting the stereocenter as needed. Although a specific pathway from a common chiral precursor to this compound is not explicitly outlined, the principles of chiral pool synthesis are broadly applicable. researchgate.net

Total Synthesis of this compound and its Analogues

The total synthesis of this compound and its analogues demonstrates the application of stereoselective methods to construct complex molecules. Often, the acid itself serves as a crucial chiral building block for the synthesis of more elaborate natural products.

For example, optically pure (3S)-hydroxy-5-phenylpentanoic acid has been used as a key intermediate in the asymmetric synthesis of (S)-daphneolone and (S)-dihydroyashabushiketol. mdpi.comsemanticscholar.org In this synthesis, the carboxylic acid is first converted to a Weinreb amide. mdpi.com This amide then serves as an excellent acylating agent that can react with organometallic reagents, such as Grignard reagents, to form β-hydroxy ketones, which are precursors to the final natural products. mdpi.comsemanticscholar.org This approach highlights how the stereocenter established in the β-hydroxy acid is carried through to a more complex target molecule. semanticscholar.org

Enzymology and Mechanistic Studies

Identification and Characterization of Enzymes Involved in (3S)-3-Hydroxypentanoic Acid Metabolism

The biosynthesis of the 3-hydroxyvalerate (B1259860) (3HV) monomer for PHBV production in bacteria such as Ralstonia eutropha provides a well-studied model for the enzymes that can act on five-carbon hydroxy fatty acids. This pathway, however, typically produces the (R)-enantiomer. The enzymes involved in the metabolism of the (S)-enantiomer are found in different metabolic contexts.

Enzymes in the Biosynthesis of (R)-3-Hydroxypentanoyl-CoA:

The canonical pathway for the synthesis of the 3HV monomer involves three key enzymes:

β-Ketothiolase: In R. eutropha, the condensation of acetyl-CoA and propionyl-CoA to form β-ketovaleryl-CoA is primarily catalyzed by a β-ketothiolase encoded by the bktB gene. nih.gov The β-ketothiolase PhbA, which is responsible for the condensation of two acetyl-CoA molecules in poly(3-hydroxybutyrate) (PHB) synthesis, shows very low activity with propionyl-CoA. nih.gov Another β-ketothiolase, BktC, has been identified as a potential secondary route for β-ketovaleryl-CoA formation. nih.gov

Acetoacetyl-CoA Reductase: The reduction of β-ketovaleryl-CoA to 3-hydroxypentanoyl-CoA is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase, encoded by the phbB gene in R. eutropha. This enzyme is known to produce the (R)-enantiomer of 3-hydroxyacyl-CoAs.

PHA Synthase: The final step of polymerization, where (R)-3-hydroxypentanoyl-CoA is incorporated into the PHA polymer, is catalyzed by PHA synthase, encoded by the phaC gene.

Enzymes Specific for (S)-3-Hydroxyacyl-CoAs:

The metabolism of this compound and its CoA derivative is associated with enzymes that exhibit stereospecificity for the (S)-enantiomer.

(S)-3-Hydroxyacyl-CoA Dehydrogenase: Enzymes involved in the β-oxidation of fatty acids are stereospecific for (S)-3-hydroxyacyl-CoAs. For instance, the FadB' protein from R. eutropha is a multifunctional enzyme with both enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities. nih.gov This enzyme is strictly stereospecific for (S)-3-hydroxybutyryl-CoA and is involved in its degradation to acetoacetyl-CoA. nih.gov It is presumed to have similar specificity for longer-chain (S)-3-hydroxyacyl-CoAs.

(S)-3-Hydroxyacid Dehydrogenases: Recent studies have identified stereospecific (S)-3-hydroxybutyrate dehydrogenases (3SHBDH) in anaerobic bacteria like Desulfotomaculum ruminis. nih.gov These enzymes catalyze the reversible NAD(P)H-dependent reduction of acetoacetate (B1235776) to (S)-3-hydroxybutyrate and are specific for β-(3S)-hydroxy acids. nih.gov Homologs of these enzymes are present in various anaerobic bacteria and are involved in the degradation of (S)-3-hydroxybutyrate. nih.gov It is plausible that such enzymes could also act on 3-hydroxypentanoate.

The following table summarizes the key enzymes and their properties related to the metabolism of 3-hydroxypentanoic acid isomers.

| Enzyme | Gene | Organism | Substrate(s) | Product(s) | Stereospecificity | Metabolic Pathway |

| β-Ketothiolase B | bktB | Ralstonia eutropha | Acetyl-CoA + Propionyl-CoA | β-Ketovaleryl-CoA + CoA | N/A | PHBV Biosynthesis |

| Acetoacetyl-CoA Reductase | phbB | Ralstonia eutropha | β-Ketovaleryl-CoA + NADPH | (R)-3-Hydroxypentanoyl-CoA + NADP+ | (R) | PHBV Biosynthesis |

| (S)-3-Hydroxyacyl-CoA Dehydrogenase | fadB' | Ralstonia eutropha | (S)-3-Hydroxyacyl-CoA + NAD+ | 3-Ketoacyl-CoA + NADH | (S) nih.gov | Fatty Acid β-Oxidation |

| (S)-3-Hydroxybutyrate Dehydrogenase | 3SHBDH | Desulfotomaculum ruminis | Acetoacetate + NAD(P)H | (S)-3-Hydroxybutyrate + NAD(P)+ | (S) nih.gov | (S)-3-Hydroxybutyrate Degradation |

Reaction Mechanisms of Biosynthetic and Degradative Enzymes

The enzymatic reactions involved in the metabolism of 3-hydroxypentanoic acid follow well-established biochemical principles.

β-Ketothiolase (BktB) - Condensation Reaction:

The reaction catalyzed by β-ketothiolase is a Claisen condensation. The mechanism proceeds in two main steps:

Acylation: The catalytic cysteine residue in the active site of the enzyme attacks the carbonyl carbon of an acetyl-CoA molecule, leading to the formation of a covalent acetyl-enzyme intermediate and the release of coenzyme A.

Condensation: A second acyl-CoA molecule (propionyl-CoA) is deprotonated at the α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the acetyl group of the acetyl-enzyme intermediate. This results in the formation of β-ketovaleryl-CoA, and the regeneration of the free enzyme.

Acetoacetyl-CoA Reductase (PhbB) - Reduction Reaction:

This enzyme catalyzes the reduction of a ketone to a secondary alcohol using NADPH as the reducing agent. The reaction mechanism involves the transfer of a hydride ion from NADPH to the carbonyl carbon of β-ketovaleryl-CoA. A nearby acidic amino acid residue in the active site donates a proton to the carbonyl oxygen, resulting in the formation of the hydroxyl group of (R)-3-hydroxypentanoyl-CoA. The stereospecificity of the enzyme dictates that the hydride is delivered to one face of the carbonyl, leading to the formation of the (R)-enantiomer.

(S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB') - Oxidation Reaction:

In the degradative direction, this enzyme catalyzes the NAD+-dependent oxidation of an (S)-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. The reaction mechanism is the reverse of the reduction catalyzed by PhbB. A basic residue in the active site abstracts a proton from the hydroxyl group of the substrate, while a hydride ion is transferred from the C3 carbon to NAD+, forming NADH.

Enzyme Engineering for Enhanced Production or Specificity

Efforts in enzyme engineering related to 3-hydroxypentanoic acid have predominantly focused on the enzymes of the PHA biosynthetic pathway to improve the production of PHBV copolymers.

Engineering of β-Ketothiolases:

Rational design and directed evolution have been applied to engineer β-ketothiolases to alter their substrate specificity and enhance their catalytic activity. For example, a model-guided, rational design study of two biosynthetic thiolases aimed to increase the ratio of C6/C4 products, demonstrating that the substrate specificity of thiolases can be rationally engineered. nih.gov Such approaches could be used to improve the efficiency of BktB for the condensation of acetyl-CoA and propionyl-CoA.

Engineering of PHA Synthases (PhaC):

A significant amount of research has been dedicated to engineering PHA synthases to broaden their substrate range and control the composition of the resulting copolymers.

Site-Directed Mutagenesis: By creating a homology model of the Aeromonas caviae PHA synthase (PhaCAc), researchers identified residues involved in substrate recognition. nih.gov Site-directed mutagenesis of these residues led to mutants with an increased ability to incorporate 3-hydroxyhexanoate (B1247844) monomers. nih.gov Similar strategies could be applied to enhance the incorporation of 3-hydroxyvalerate.

Directed Evolution: Directed evolution has been used to generate PHA synthase variants with improved properties. For instance, a mutant of PhaCAc with two mutations (N149S and D171G) was created to synthesize a 3-hydroxyhexanoate-rich P(3HB-co-3HHx) copolymer. nih.gov

The following table provides examples of enzyme engineering studies relevant to the metabolism of 3-hydroxyvalerate.

| Enzyme | Engineering Strategy | Organism of Origin | Target of Engineering | Outcome |

| β-Ketothiolase | Rational Design nih.gov | N/A | Substrate Specificity | Increased C6/C4 product ratio nih.gov |

| PHA Synthase (PhaCAc) | Site-Directed Mutagenesis nih.gov | Aeromonas caviae | Substrate Recognition Site | Increased incorporation of 3-hydroxyhexanoate nih.gov |

| PHA Synthase (PhaCAc) | Directed Evolution nih.gov | Aeromonas caviae | Overall Function | Enhanced synthesis of 3HHx-rich copolymer nih.gov |

Analytical Methodologies for Characterization

Chromatographic Techniques (GC-MS, LC-MS) for Detection and Quantification

Chromatography coupled with mass spectrometry is a cornerstone for the selective detection and precise quantification of (3S)-3-hydroxypentanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct analysis is challenging. The presence of active hydrogen atoms in the carboxylic acid and hydroxyl groups can lead to poor peak shape and thermal degradation. libretexts.org Therefore, a crucial step of derivatization is required prior to GC-MS analysis to convert the analyte into a more volatile and less polar form. libretexts.orgcolostate.edu

Common derivatization methods for carboxylic and hydroxy acids include:

Silylation: This process replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. nih.gov

Alkylation/Esterification: This method converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester), which is more volatile. libretexts.orgcolostate.edu

Following derivatization, the sample is injected into the gas chromatograph, where it is separated from other components on a capillary column before being detected by a mass spectrometer. nih.gov The mass spectrometer provides mass-to-charge ratio (m/z) data of the fragmented derivative, allowing for high-confidence identification and quantification, often using a stable isotope-labeled internal standard. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for quantifying 3-hydroxypentanoic acid directly from complex matrices like human plasma, often without the need for derivatization. colostate.edunih.govresearchgate.net A validated LC-MS/MS method has been developed for the simultaneous determination of 3-hydroxypentanoic acid and a related metabolite, 3-oxopentanoic acid. nih.govchiralpedia.com

In this method, plasma samples undergo protein precipitation, and the supernatant is injected into the LC-MS/MS system. colostate.edunih.govresearchgate.net The analyte is separated from other plasma components using a reversed-phase column, such as a C18 column. nih.govchiralpedia.com Detection is typically achieved using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The compound shows a strong signal in negative ESI mode. nih.gov Tandem mass spectrometry is used for its high selectivity, monitoring a specific precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM). nih.gov This ensures that only the target analyte is quantified, even at very low concentrations. The method has been validated over a range of 0.078–5 µg/mL in human plasma, demonstrating high accuracy, precision, and recovery (>88%). colostate.edunih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Chromatography Column | Phenomenex Luna 3μm, C18(2), 100Å, 150×2 mm |

| Mobile Phase | Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Retention Time | 4.23 min |

| Validated Range (in plasma) | 0.078–5 µg/mL |

Spectroscopic Methods (NMR, IR) for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. Based on its structure (CH₃-CH₂-CH(OH)-CH₂-COOH), the following resonances are predicted:

A triplet for the methyl protons (-CH₃).

A multiplet for the methylene (B1212753) protons adjacent to the methyl group (-CH₂-CH₃).

A multiplet for the methine proton attached to the hydroxyl group (-CH(OH)-).

A multiplet (likely a doublet of doublets) for the methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

Broad singlets for the acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, which are exchangeable with deuterium (B1214612) in D₂O.

¹³C NMR: The carbon NMR spectrum will show five distinct signals, one for each unique carbon atom in the structure:

A signal for the methyl carbon (-CH₃).

A signal for the methylene carbon of the ethyl group (-CH₂-CH₃).

A signal for the methine carbon bearing the hydroxyl group (-CH(OH)-).

A signal for the methylene carbon adjacent to the carboxyl group (-CH₂-COOH).

A downfield signal for the carbonyl carbon of the carboxylic acid (-COOH).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by several strong, diagnostically useful absorption bands. spectroscopyonline.com

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. spectroscopyonline.com

O-H Stretch (Alcohol): This peak is often obscured by the broad carboxylic acid O-H band but would typically appear around 3500-3200 cm⁻¹.

C=O Stretch (Carbonyl): A very strong and sharp absorption peak is expected between 1730 and 1700 cm⁻¹ for the carbonyl group of the saturated carboxylic acid. spectroscopyonline.com

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the carboxylic acid and alcohol is expected in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

O-H Bend (Wag): A broad peak characteristic of the out-of-plane O-H bend of the carboxylic acid typically appears in the 960-900 cm⁻¹ range. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |

| C=O (Carbonyl) | Stretch | 1730 - 1700 | Strong, Sharp |

| C-O | Stretch | 1320 - 1210 | Strong |

| O-H (Carboxylic Acid) | Bend (Wag) | 960 - 900 | Medium, Broad |

Chiral Analysis for Enantiomeric Purity Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. This involves separating and quantifying the (3S)-enantiomer from its mirror image, the (3R)-enantiomer. Chiral chromatography is the primary technique used for this purpose. chiralpedia.com

There are two main strategies for chiral separation via chromatography:

Derivatives, Analogues, and Polymeric Systems

Synthesis and Characterization of Functionalized Derivatives

The introduction of an amino group into the carbon skeleton of (3S)-3-hydroxypentanoic acid can lead to the formation of novel amino acids and their derivatives, which are of interest in medicinal chemistry and materials science. While the direct synthesis of amino-substituted derivatives of this compound is a specialized area of research, general methodologies for the synthesis of related amino-hydroxy acids provide a framework for their preparation.

One common approach involves the stereoselective hydroxylation of amino acid precursors. For instance, various hydroxylases can introduce hydroxyl groups at specific positions on the carbon chain of amino acids like lysine. sigmaaldrich.com Another strategy is the asymmetric synthesis from non-chiral starting materials, which allows for the controlled introduction of both the hydroxyl and amino functionalities with the desired stereochemistry. sigmaaldrich.com For example, the synthesis of (2S,3S)-3-hydroxyleucine derivatives has been achieved and these compounds serve as building blocks for biologically active natural products. sigmaaldrich.com

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, although based on a different parent acid, demonstrates a synthetic route involving the reaction of an aminophenol with an acrylic acid derivative. wikipedia.org Such a Michael addition approach could potentially be adapted for the synthesis of amino derivatives of this compound. The characterization of these amino-substituted derivatives would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the structure and stereochemistry, and Mass Spectrometry (MS) to determine the molecular weight.

Table 1: Examples of Related Amino-Substituted Hydroxy Acid Derivatives and their Synthetic Precursors This table is generated based on related research and illustrates potential synthetic pathways.

| Derivative Name | Potential Precursor(s) | Synthetic Approach |

|---|---|---|

| (2S,3S)-2-Amino-3-hydroxypentanoic acid | Crotonic acid or a derivative | Asymmetric aminohydroxylation |

| (3S)-3-Amino-5-hydroxypentanoic acid | A suitable unsaturated precursor | Michael addition of an amine followed by reduction and hydroxylation |

(3S)-3-hydroxypentanoyl-CoA is the Coenzyme A (CoA) thioester of this compound and is a key intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs) containing 3-hydroxyvalerate (B1259860) units. The synthesis and characterization of this and related conjugates are crucial for studying the enzymatic pathways involved in PHA production.

The enzymatic synthesis of 3-hydroxyacyl-CoAs has been demonstrated as a viable method. This approach often utilizes CoA transferases or synthases to couple the carboxylic acid with CoA. For instance, a two-step enzymatic process can be employed where a 2,3-enoyl free acid is first linked to CoA by a CoA transferase, followed by hydration of the resulting enoyl-acyl-CoA by an enoyl-CoA hydratase to produce the 3-hydroxyacyl-CoA. nih.gov This method has been successfully used to synthesize 3-hydroxyvaleryl-CoA. nih.gov

Chemo-enzymatic methods offer an alternative route for the synthesis of a wide range of acyl-CoA thioesters. nih.gov These methods can involve the chemical activation of the carboxylic acid, for example using carbonyldiimidazole, followed by enzymatic coupling to CoA. nih.gov The characterization of the resulting CoA thioesters is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry to confirm their identity and purity.

Table 2: Key Enzymes and Precursors in the Synthesis of 3-Hydroxyvaleryl-CoA

| Enzyme | Precursor(s) | Product |

|---|---|---|

| Propionyl-CoA Carboxylase | Propionyl-CoA, ATP, HCO3- | (S)-Methylmalonyl-CoA |

| Methylmalonyl-CoA Epimerase | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA |

| Methylmalonyl-CoA Mutase | (R)-Methylmalonyl-CoA | Succinyl-CoA |

| Acetoacetyl-CoA reductase | Acetoacetyl-CoA, NADPH | (R)-3-Hydroxybutyryl-CoA |

Oligomers and Polymeric Materials

This compound is a key monomeric unit in the biodegradable polyester (B1180765) family of polyhydroxyalkanoates (PHAs). Specifically, it is incorporated as 3-hydroxyvalerate (3HV) units in the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). nih.gov PHBV is produced by various microorganisms as a carbon and energy storage material. nih.gov

The incorporation of 3HV units into the poly(3-hydroxybutyrate) (PHB) polymer chain significantly modifies its physical properties. Pure PHB is often brittle and stiff, which limits its applications. msdvetmanual.com The presence of the longer side chain of the 3HV monomer disrupts the crystalline structure of the polymer, leading to a decrease in crystallinity and melting point, and an increase in flexibility and toughness. msdvetmanual.comhuveta.hu The ratio of 3HB to 3HV monomers can be controlled during the biosynthesis by adjusting the fermentation conditions and the carbon sources provided to the microorganisms. ymaws.comnih.gov For example, the addition of propionate (B1217596) or valerate (B167501) to the culture medium can increase the proportion of 3HV units in the resulting PHBV polymer. nih.gov

The biosynthesis of PHBV involves the conversion of precursors into their respective CoA thioesters, (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyvaleryl-CoA, which are then polymerized by PHA synthase. ymaws.com The characterization of PHBV typically involves techniques such as Gas Chromatography (GC) to determine the monomer composition, Gel Permeation Chromatography (GPC) to measure the molecular weight, and Differential Scanning Calorimetry (DSC) to analyze the thermal properties.

Table 3: Effect of 3-Hydroxyvalerate (3HV) Content on the Properties of PHBV This table presents a generalized trend based on available literature.

| Property | Increasing 3HV Content |

|---|---|

| Crystallinity | Decreases |

| Melting Point (Tm) | Decreases |

| Glass Transition Temperature (Tg) | Decreases |

| Flexibility/Toughness | Increases |

Oligolides and macrocyclic lactones are cyclic structures formed from the esterification of one or more hydroxy acid monomers. The intramolecular cyclization of a single 3-hydroxy acid molecule results in a lactone. For instance, the cyclization of 3-hydroxypropanoic acid can yield a β-propiolactone. A convenient method for the synthesis of lactones from 3-hydroxy acids involves using iodine as a catalyst under solvent-free conditions. huveta.hu

Macrocyclic lactones are larger cyclic esters and are a significant class of compounds with diverse biological activities. nih.govnih.gov They are characterized by a large lactone ring, typically containing 12 or more atoms. While the direct synthesis of oligolides and macrocyclic structures from this compound is not extensively documented in publicly available research, the principles of lactonization suggest that such structures are synthetically accessible. The formation of these cyclic compounds would likely involve promoting intramolecular or intermolecular esterification reactions under specific conditions, potentially using dehydrating agents or specialized catalysts.

The resulting oligolides could have varying ring sizes depending on the number of this compound units incorporated. The characterization of such cyclic structures would rely heavily on spectroscopic techniques like NMR and mass spectrometry to elucidate the cyclic nature and the size of the ring.

Structure-Activity Relationships in Related Biological Pathways

The study of structure-activity relationships (SAR) helps in understanding how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of this compound, SAR studies are crucial for the development of new therapeutic agents or for understanding their role in biological processes.

As a short-chain hydroxy fatty acid, derivatives of this compound can be compared to other biologically active short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate. SCFAs are known to have a wide range of biological effects, including anti-inflammatory, immunomodulatory, and metabolic regulatory activities. researchgate.net These effects are often mediated through the activation of G-protein coupled receptors and the inhibition of histone deacetylases.

The key structural features of this compound derivatives that are likely to influence their biological activity include:

The position and stereochemistry of the hydroxyl group: The (S)-configuration at the C3 position is a specific stereochemical feature that can lead to stereoselective interactions with enzymes and receptors.

The nature of the functional groups: The presence of the carboxylic acid, or its conversion to an ester, amide, or other functional group, will significantly alter the polarity, charge, and hydrogen bonding capabilities of the molecule, thereby influencing its biological activity.

For example, in a study of hydroxycinnamic acid derivatives, the presence of a para-hydroxyl group on the phenolic ring, a carbon-carbon double bond, and a methyl-esterified carboxyl group were found to be critical for their synergistic anticancer activity. This highlights the importance of specific structural motifs in determining biological function.

Biotechnological and Industrial Research Applications

Sustainable Production of Biodegradable Polymers and Bioplastics

(3S)-3-hydroxypentanoic acid is a key monomer for the production of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate), commonly known as PHBV. wikipedia.orgaskfilo.com PHBV is a type of polyhydroxyalkanoate (PHA), a class of biodegradable and biocompatible polyesters produced naturally by various microorganisms. wikipedia.orgnih.govpeerj.com These bioplastics are considered a promising alternative to conventional, non-biodegradable plastics derived from petroleum. wikipedia.orgnih.gov

The production of PHBV involves the copolymerization of 3-hydroxybutanoic acid and 3-hydroxypentanoic acid. wikipedia.orgaskfilo.comshaalaa.com The ratio of these two monomers is crucial as it determines the physical properties of the resulting polymer. wikipedia.org While 3-hydroxybutanoic acid contributes to the stiffness of the material, 3-hydroxypentanoic acid imparts flexibility. wikipedia.org By adjusting the monomer ratio, PHBV can be tailored to have properties similar to either polypropylene (B1209903) or polyethylene (B3416737). wikipedia.org

Microbial fermentation is the primary method for sustainable PHBV production. Bacteria synthesize these polymers as intracellular storage compounds, particularly under conditions of nutrient limitation. wikipedia.orgnih.gov Genetically engineered strains of bacteria, such as Escherichia coli, as well as other species like Paracoccus denitrificans and Ralstonia eutropha, are capable of producing PHBV from renewable feedstocks like glucose and propionate (B1217596). wikipedia.org Research focuses on optimizing fermentation conditions and utilizing inexpensive carbon sources, including various forms of waste biomass, to make the production process more economically viable and sustainable. peerj.comresearchgate.net PHBV is used in specialty packaging, orthopedic devices, and for the controlled release of drugs, undergoing bacterial degradation in the environment. wikipedia.orgshaalaa.com

Table 1: Properties of PHBV Influenced by Monomer Composition

| Property | Contribution of 3-hydroxybutanoic acid | Contribution of 3-hydroxypentanoic acid |

|---|---|---|

| Flexibility | Provides stiffness | Promotes flexibility |

| Material Analogy | Higher ratios can resemble polypropylene | Higher ratios can resemble polyethylene |

Utilization as a Chiral Building Block in Organic Synthesis

The specific stereochemistry of this compound makes it a valuable chiral building block in asymmetric synthesis. This process is fundamental for creating complex organic molecules with precise three-dimensional structures, which is particularly important in the synthesis of pharmaceuticals and other biologically active compounds.

A notable application is in the synthesis of natural products. For instance, optically pure (3S)-hydroxy-5-phenylpentanoic acid, a derivative, has been employed as a key intermediate in the asymmetric synthesis of diarylpentanoids and diarylheptanoids, such as (S)-daphneolone and (S)-dihydroyashabushiketol. nih.gov In these syntheses, the chiral center of the hydroxypentanoic acid derivative is used to control the stereochemistry of the final product. nih.gov The process often involves techniques like the Evans aldol (B89426) reaction to create the desired stereoisomers, which can then be separated and purified. nih.govnih.gov The acid is often converted into a more reactive derivative, such as a Weinreb amide, to facilitate the formation of new carbon-carbon bonds with high stereochemical control. nih.gov This strategy provides an efficient and convergent pathway for constructing complex molecules with high optical purity. nih.gov

Application in the Research and Development of Fine Chemicals

The utility of this compound as a chiral building block extends directly to the research and development of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The precise structure and chirality of these molecules are often critical to their function.

The ability to synthesize complex natural products like diarylpentanoids and diarylheptanoids highlights its role in this area. nih.gov These classes of molecules are known for their diverse medicinal properties, including anti-tumor, anti-inflammatory, and antioxidant activities. nih.gov By providing a readily accessible chiral starting material, this compound facilitates the exploration of new synthetic routes to these and other valuable compounds. This accelerates research into their structure-activity relationships and potential therapeutic applications. nih.gov Furthermore, its use in stereoselective syntheses allows researchers to create specific enantiomers of target molecules, which is crucial for pharmacological studies, as different enantiomers can have vastly different biological effects. nih.gov

Role as a Precursor in Synthetic Biology and Metabolic Engineering Research

In the fields of synthetic biology and metabolic engineering, this compound is a key target and precursor molecule for the bio-production of chemicals and materials. frontiersin.org Research in this area focuses on designing and optimizing microbial "cell factories" to convert renewable feedstocks into valuable compounds like 3-hydroxypentanoic acid and the polymers derived from it. frontiersin.orgnih.gov

Future Research Directions and Emerging Paradigms

Advanced Metabolic Engineering for Biosynthetic Optimization

While significant strides have been made in the microbial production of related compounds like 3-hydroxypropionic acid (3-HP), the biosynthesis of (3S)-3-hydroxypentanoic acid remains a fertile area for advanced metabolic engineering. Future efforts will likely focus on a multi-pronged approach to optimize microbial cell factories, such as Escherichia coli or Cupriavidus necator, for enhanced production titers and yields.

Key strategies will involve:

Pathway Optimization: Introducing and fine-tuning heterologous biosynthetic pathways. This includes the balanced expression of key enzymes to ensure efficient conversion of precursors and to avoid the accumulation of toxic intermediates. researchgate.net For instance, ensuring high activity of aldehyde dehydrogenase is crucial to prevent the buildup of aldehyde intermediates, which can be detrimental to the host cells. frontiersin.orgnih.gov

Host Metabolism Modulation: Engineering the host's central metabolism to direct more carbon flux towards the desired product. This can involve deleting genes for competing pathways to eliminate by-product formation. elifesciences.org For example, knocking out genes involved in lactate (B86563) and acetate (B1210297) production can significantly increase the precursor pool for the target molecule. elifesciences.org

Cofactor Engineering: Enhancing the supply of necessary cofactors, such as NADPH and acetyl-CoA, which are often limiting factors in biosynthetic pathways. nih.gov

Enzyme Engineering: Improving the catalytic activity and substrate specificity of key enzymes in the pathway through techniques like site-directed mutagenesis and directed evolution. researchgate.net

The table below summarizes potential metabolic engineering targets for optimizing this compound production, drawing parallels from strategies used for 3-HP biosynthesis.

| Engineering Strategy | Target | Rationale | Potential Impact |

| Pathway Engineering | Overexpression of pathway enzymes | Increase catalytic activity for the desired pathway. | Higher product titers and productivity. |

| Host Modification | Deletion of byproduct pathways (e.g., lactate, acetate) | Redirect carbon flux towards the product pathway. | Increased yield and purity of the target compound. |

| Cofactor Engineering | Enhancement of NADPH regeneration | Provide sufficient reducing power for biosynthetic enzymes. | Improved efficiency of reductive steps in the pathway. |

| Enzyme Evolution | Site-directed mutagenesis of key enzymes | Improve enzyme kinetics and substrate specificity. | Increased catalytic efficiency and reduced off-target reactions. |

Novel Chemo-Enzymatic Synthetic Routes

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, presents a promising avenue for the production of enantiomerically pure this compound. This approach can overcome the limitations of purely chemical or biological methods.

Future research in this area will likely explore:

Enzymatic Resolution: The use of lipases and other hydrolases for the kinetic resolution of racemic mixtures of 3-hydroxypentanoic acid esters. researchgate.net This method leverages the stereoselectivity of enzymes to separate the desired (S)-enantiomer from the (R)-enantiomer.

Asymmetric Bioreduction: The stereoselective reduction of a keto-acid precursor to this compound using engineered ketoreductases. This approach can offer high enantiomeric excess and yield.

Tandem Catalysis: The development of one-pot reactions where chemical and enzymatic catalysts work in concert to produce the final product from a simple starting material.

A recent study on the chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid highlights the potential of combining biotransformation with chemical conversion to achieve high yields of valuable hydroxy acids. rsc.org A similar strategy could be devised for this compound, starting from readily available bio-based feedstocks.

Elucidation of Underexplored Biological Functions

The biological roles of this compound are not fully understood. It is known that its racemic form, 3-hydroxyvaleric acid, is a ketone body produced from the metabolism of odd-carbon fatty acids. wikipedia.org Unlike the more common four-carbon ketone bodies, 3-hydroxyvaleric acid is anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. wikipedia.org

Future research is needed to:

Investigate its role in brain metabolism: Given its ability to cross the blood-brain barrier and serve as an energy source, its specific contributions to neuronal function warrant further investigation. wikipedia.orgchemicalbook.com

Explore its function as a signaling molecule: Like other metabolites, it may have roles in cellular signaling and regulation that are yet to be discovered.

Determine its involvement in metabolic disorders: Its presence in the urine of patients with methylmalonic acidosis suggests a link to certain metabolic diseases that requires deeper exploration. chemicalbook.com

Development of High-Throughput Screening for Related Enzymes and Pathways

The discovery and engineering of novel enzymes and biosynthetic pathways for this compound production can be accelerated by the development of high-throughput screening (HTS) methods. nih.gov These methods allow for the rapid testing of large libraries of enzyme variants or microbial strains.

Emerging HTS technologies applicable to this compound research include:

Biosensors: The construction of transcription factor-based biosensors that can detect the presence of the target molecule and generate a measurable signal, such as fluorescence. elifesciences.org

Spectroscopic Techniques: The adaptation of techniques like Fourier transform infrared (FTIR) spectroscopy for the rapid screening of microbial colonies producing polyhydroxyalkanoates (PHAs), of which this compound is a monomer. nih.govplos.orgplos.org

Microfluidic Platforms: The use of droplet microfluidics to encapsulate single cells and assay their productivity in a high-throughput manner.

The table below outlines some HTS methods and their potential applications in this field.

| HTS Method | Principle | Application |

| Transcription Factor-Based Biosensors | A transcription factor binds the target molecule, activating a reporter gene. | Screening for improved production strains in directed evolution experiments. |

| FTIR Spectroscopy | Detects the characteristic carbonyl-ester peaks of PHAs. | Rapidly identifying PHA-producing colonies in a library. nih.govplos.orgplos.org |

| Colorimetric Assays | Enzyme-coupled reactions that produce a colored product in the presence of the target molecule. | Quantifying product formation in enzyme variant libraries. |

Integration with Systems Biology and Metabolomics Research

A systems-level understanding of the metabolic network is crucial for rational metabolic engineering. Systems biology approaches, in conjunction with metabolomics, can provide a holistic view of how the introduction of a new biosynthetic pathway affects the host cell. nih.govyoutube.com

Future research will benefit from:

Metabolomic Profiling: Comprehensive analysis of intracellular and extracellular metabolites to identify metabolic bottlenecks and unintended metabolic rearrangements. nih.gov

Flux Balance Analysis (FBA): In silico modeling of metabolic fluxes to predict the effects of genetic modifications and guide the design of engineered strains. youtube.com

Multi-omics Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular metabolism. youtube.com

By integrating these advanced research paradigms, the scientific community can unlock the full potential of this compound as a sustainable chemical and explore its diverse biological functions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3S)-3-hydroxypentanoic acid with high enantiomeric purity?

- Methodological Answer : High enantiomeric purity can be achieved via enzymatic synthesis using stereoselective enzymes (e.g., ketoreductases) or chiral resolution techniques. For example, chiral chromatography using polysaccharide-based columns (e.g., Chiralpak®) effectively separates enantiomers. Post-synthesis, purity should be verified via polarimetry and chiral HPLC .

Q. How can the solubility of this compound in various solvents be experimentally determined?

- Methodological Answer : Conduct solubility tests by gradually adding the compound to solvents (e.g., ethanol, chloroform, benzene) under controlled temperatures (20–25°C) until saturation. Measure solubility gravimetrically or via UV-Vis spectroscopy. Note that it is insoluble in water and carbon disulfide, as per its physicochemical profile .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry using - and -NMR, focusing on hydroxyl and carboxyl proton shifts.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (210 nm) to assess purity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or time-of-flight (TOF) MS validates molecular weight (118.13 g/mol) .

Advanced Research Questions

Q. How can researchers design experiments to study the copolymerization kinetics of this compound with 3-hydroxybutanoic acid for PHBV production?

- Methodological Answer :

- Monomer Ratios : Vary the molar ratios of 3-hydroxybutanoic acid to this compound (e.g., 95:5 to 70:30) to modulate copolymer properties.

- Reaction Conditions : Use melt polycondensation at 160–180°C under nitrogen to prevent oxidation. Monitor molecular weight via Gel Permeation Chromatography (GPC).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting () and glass transition () temperatures, which correlate with crystallinity and biodegradability .

Q. What methodologies are used to investigate the role of this compound in neuronal energy metabolism under Alzheimer’s disease models?

- Methodological Answer :

- Isotope Tracing : Administer -labeled this compound to in vitro neuronal cultures or animal models. Track incorporation into acetyl-CoA and TCA cycle intermediates via LC-MS.

- Blood-Brain Barrier (BBB) Transport : Use transwell assays with endothelial cell monolayers to quantify permeability. Validate with LC-MS detection of the compound in brain homogenates .

Q. How can contradictory data on the biodegradation rates of PHBV copolymers be resolved in environmental studies?

- Methodological Answer :

- Standardized Protocols : Use respirometry (ISO 14851) to measure oxygen consumption by microbial consortia under controlled temperature (30°C) and pH (7.0).

- Mass Loss Analysis : Weigh polymer samples before and after exposure to soil or marine environments for 12 weeks.

- Microbial Diversity : Perform 16S rRNA sequencing to identify species driving degradation, as rates vary with microbial community composition .

Contradiction Analysis in Existing Literature

Q. How should researchers address discrepancies in reported solubility and stability of this compound?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., solvent grade, temperature).

- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Inter-Laboratory Validation : Collaborate with multiple labs to confirm data, ensuring consistent analytical methods .

Safety and Handling Guidelines

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Emergency Protocols : For skin contact, rinse with water for 15 minutes; consult safety data sheets (SDS) for first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.